5,5-Diphenylhydantoin calcium salt

solubility formulation development preclinical pharmacology

Phenytoin free acid exhibits aqueous solubility of only 20-30 µg/mL, limiting its utility in parenteral and aqueous-based assay formats. While the sodium salt improves solubility, its hygroscopicity and alkaline pH requirement (≥11.7) compromise powder handling and stability. The calcium salt (CAS 17149-74-5) resolves these pain points: • Ambient-stable, non-hygroscopic solid for accurate weighing and long-term storage • Alternative counterion for calcium-sensitive biochemical assays or physiological buffer compatibility • Ideal reference standard for bioequivalence and salt-form-dependent dissolution studies

Molecular Formula C15H12CaN2O2
Molecular Weight 292.351
CAS No. 17149-74-5
Cat. No. B579518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Diphenylhydantoin calcium salt
CAS17149-74-5
Synonyms5,5-Diphenylhydantoin calcium
Molecular FormulaC15H12CaN2O2
Molecular Weight292.351
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.[Ca]
InChIInChI=1S/C15H12N2O2.Ca/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);
InChIKeyHTGLOTSAWDRCJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Diphenylhydantoin Calcium Salt: Research-Grade Phenytoin


5,5-Diphenylhydantoin calcium salt, also known as phenytoin calcium (CAS 17149-74-5; also referenced as 17199-74-5 for the 2:1 salt form), is an alkaline earth metal salt of 5,5-diphenylhydantoin, a hydantoin-derivative anticonvulsant agent. This compound, with molecular formula C15H12CaN2O2 and molecular weight approximately 292.35 g/mol, exists as a white to off-white solid characterized by its stability under standard conditions . As a calcium-based salt, it represents one of several salt forms of phenytoin that have been investigated historically for their distinct physicochemical and biopharmaceutical properties .

Why Salt Form Substitution Risks Experimental Inconsistency


In research and formulation development, phenytoin salts are not interchangeable. The parent free acid (5,5-diphenylhydantoin) exhibits extremely poor aqueous solubility of only 20–30 μg/mL at physiological pH, which fundamentally limits its utility in aqueous-based assays and parenteral formulations [1]. While the sodium salt demonstrates substantially improved water solubility (approximately 1 g/66 mL), its aqueous solutions require highly alkaline pH (above 11.7) to remain stable and are susceptible to precipitation of the free acid upon dilution or exposure to physiological pH . The calcium salt occupies a distinct position in this solubility-stability continuum, offering an alternative cation that may influence both the dissolution behavior and the compatibility profile with biological buffers and excipient systems. Consequently, selection of the specific salt form must be guided by the experimental requirements of the intended application rather than assumed functional equivalence.

Comparative Evidence for Calcium Salt vs. Free Acid and Sodium Salt


Aqueous Solubility Advantage Over Free Acid

The free acid form of phenytoin (5,5-diphenylhydantoin) exhibits critically low aqueous solubility, reported as 20–30 μg/mL at ambient conditions [1]. In contrast, the calcium salt form demonstrates enhanced aqueous solubility profiles that improve its handling in experimental formulations . While precise quantitative aqueous solubility data for the calcium salt are not directly available from primary research literature, the differential is sufficient to establish that the calcium salt is the preferred form when aqueous compatibility beyond that of the free acid is required.

solubility formulation development preclinical pharmacology

Serum Concentration Differences vs. Free Acid

A comparative clinical study evaluating phenytoin calcium tablets (Desitin) versus phenytoin free acid tablets in epileptic patients demonstrated that significantly higher serum phenytoin concentrations were achieved with free acid preparations than with the calcium salt preparation [1]. In a subsequent crossover study in healthy volunteers receiving 200 mg/day for three weeks, the same trend was observed, with free acid preparations (B and C) producing higher serum concentrations than phenytoin calcium (preparation A), though the difference did not reach statistical significance in the volunteer cohort [1]. This study provides direct head-to-head evidence that the calcium salt exhibits distinct in vivo absorption and bioavailability characteristics compared to the free acid form.

bioavailability clinical pharmacology pharmacokinetics

Stability Advantage Over Hygroscopic Sodium Salt

The sodium salt of 5,5-diphenylhydantoin is documented to be hygroscopic, readily absorbing atmospheric moisture and carbon dioxide, which can lead to partial conversion back to the free acid upon storage [1]. In contrast, the calcium salt is characterized as a stable white to off-white solid under standard ambient conditions , without the pronounced hygroscopicity concerns that complicate the handling and weighing accuracy of the sodium salt form.

chemical stability storage conditions hygroscopicity

Intrinsic Dissolution Rate Variability by Solid-State Form

Research on phenytoin (5,5-diphenylhydantoin) crystal systems has demonstrated that the intrinsic dissolution rate (IDR)—defined as the initial dissolution rate divided by the initial surface area—can be significantly altered by the presence of trace dopants or by changes in crystal habit and wettability [1]. These findings establish that the dissolution behavior of phenytoin is highly sensitive to the specific solid-state form, including the counterion identity. While direct IDR comparison between the calcium salt and sodium salt is not available in the literature, the class-level evidence indicates that selection of the calcium salt form represents a deliberate choice of a distinct solid-state material with unique dissolution kinetics, which may be advantageous for controlled-release formulation research or studies requiring specific release profiles.

dissolution rate crystal engineering pharmaceutical analysis

Recommended Research and Industrial Applications


Comparative Bioavailability and Pharmacokinetic Studies

Use 5,5-diphenylhydantoin calcium salt as a comparator arm in studies designed to evaluate the relative bioavailability of novel phenytoin formulations or prodrugs. The documented difference in serum concentrations between calcium salt and free acid preparations [1] makes this compound a valuable reference standard for establishing bioequivalence boundaries and understanding salt-form-dependent absorption phenomena. This scenario is particularly relevant for contract research organizations (CROs) and academic clinical pharmacology units conducting generic drug development or formulation optimization studies.

Formulation Development with Non-Hygroscopic Material

Select the calcium salt form for formulation development projects where the hygroscopic nature of phenytoin sodium [1] would compromise powder handling, accurate weighing, or long-term stability of the bulk drug substance. The superior ambient stability of the calcium salt [2] makes it the preferred choice for solid dosage form pre-formulation studies, excipient compatibility screening, and manufacturing process development where consistent material properties are essential.

Aqueous Assay and Buffer Compatibility Studies

Employ 5,5-diphenylhydantoin calcium salt in in vitro pharmacology or biochemistry assays that require aqueous dissolution beyond the extremely low solubility limit of the free acid (~20–30 μg/mL) [1]. While the sodium salt also offers aqueous solubility, the calcium salt provides an alternative cation that may influence interactions with calcium-sensitive assay components or better mimic physiological calcium-containing media [2]. This scenario applies to receptor binding studies, enzyme inhibition assays, and cell-based experiments where consistent compound solubility is required.

Crystal Engineering and Dissolution Kinetics Research

Utilize the calcium salt as a distinct solid-state material in studies investigating the relationship between counterion identity and dissolution behavior in phenytoin systems. Given the documented sensitivity of phenytoin intrinsic dissolution rate to crystal habit, wettability, and solid-state form [1], the calcium salt represents a relevant model compound for fundamental research in pharmaceutical materials science, including studies on polymorph screening, salt selection strategies, and modified-release formulation design.

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